molecular formula C20H23N5O2 B5574795 2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1(2H)-phthalazinone

2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1(2H)-phthalazinone

Cat. No.: B5574795
M. Wt: 365.4 g/mol
InChI Key: BPVIFJNVHRDQBM-UHFFFAOYSA-N
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Description

2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1(2H)-phthalazinone is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.18517499 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Interest

  • Synthesis of 1H-Pyrazolo[1,2-b]phthalazine Derivatives : A simple and efficient method has been developed for synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, which were screened for antibacterial activity against pathogenic bacteria and fungi. This highlights the compound's relevance in developing new antimicrobial agents (Shah et al., 2012).

  • Ultrasound-Promoted Synthesis : A series of 3'-aminospiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine]-2,5',10'-trione derivatives were synthesized under ultrasound irradiation, showing an improvement in rates and yields over classical conditions (Wang et al., 2012).

Antimicrobial and Antituberculosis Activities

  • Antimicrobial Activity of Pyrazolo[1,2-b]phthalazine Derivatives : A new series of these derivatives displayed significant antimicrobial and antituberculosis activities, highlighting their potential as therapeutic agents in combating infectious diseases (Sangani et al., 2016).

Synthesis Techniques and Applications

  • Efficient One-Pot Synthesis : An efficient, three-component, one-pot condensation reaction has been reported for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, demonstrating the compound's versatility in heterocyclic chemistry (Ghahremanzadeh et al., 2008).

  • Cytotoxicity Evaluation of Phthalazinone-Pyrazole Hybrids : Novel pyran-linked phthalazinone-pyrazole hybrids were synthesized and evaluated for anticancer activity, showcasing the potential of these compounds in developing new cancer therapies (Malik et al., 2021).

Green Synthesis Approaches

  • Green Synthesis of Pyrazolo[1,2-b]phthalazines : Acidic ionic liquids were used as highly efficient catalysts for the one-pot four-component synthesis of pyrazolo[1,2-b]phthalazine-2-carboxylate derivatives under solvent-free conditions, emphasizing sustainable chemistry practices (Pouramiri et al., 2018).

Mechanism of Action

The mechanism of action of pyrazole and piperidine derivatives largely depends on their specific structures and the functional groups they contain .

Safety and Hazards

The safety and hazards associated with pyrazole and piperidine derivatives depend on their specific structures. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The development of new pyrazole and piperidine derivatives with improved pharmacological activities is a major area of research in medicinal chemistry .

Properties

IUPAC Name

2-[2-oxo-2-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c26-19(15-25-20(27)18-8-2-1-6-16(18)14-22-25)24-12-4-3-7-17(24)9-13-23-11-5-10-21-23/h1-2,5-6,8,10-11,14,17H,3-4,7,9,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVIFJNVHRDQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCN2C=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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